molecular formula C22H22ClFN2O3S B12185171 2-chloro-N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}benzamide

2-chloro-N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}benzamide

Cat. No.: B12185171
M. Wt: 448.9 g/mol
InChI Key: QLPXEAJVKOHVLT-UHFFFAOYSA-N
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Description

2-chloro-N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}benzamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzamide core with multiple substituents, including a chloro group, a fluorophenylsulfonyl group, and a dimethylpyrrole moiety. Its intricate structure makes it a subject of interest in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}benzamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.

    Introduction of the Fluorophenylsulfonyl Group: This step involves the sulfonylation of the pyrrole ring using a fluorophenylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Benzamide Core: The final step includes the coupling of the sulfonylated pyrrole with a benzoyl chloride derivative under basic conditions to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-chloro-N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-fluorophenyl)-N-(propan-2-yl)acetamide
  • 2-Chloro-N-(3-chloro-4-fluorophenyl)acetamide
  • 2-CHLORO-N-(4-FLUOROPHENYL)-3-METHOXYBENZAMIDE

Uniqueness

2-chloro-N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}benzamide stands out due to its unique combination of functional groups and structural complexity. This uniqueness contributes to its diverse range of applications and potential for further research and development.

Properties

Molecular Formula

C22H22ClFN2O3S

Molecular Weight

448.9 g/mol

IUPAC Name

2-chloro-N-[3-(4-fluorophenyl)sulfonyl-4,5-dimethyl-1-propan-2-ylpyrrol-2-yl]benzamide

InChI

InChI=1S/C22H22ClFN2O3S/c1-13(2)26-15(4)14(3)20(30(28,29)17-11-9-16(24)10-12-17)21(26)25-22(27)18-7-5-6-8-19(18)23/h5-13H,1-4H3,(H,25,27)

InChI Key

QLPXEAJVKOHVLT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)F)NC(=O)C3=CC=CC=C3Cl)C(C)C)C

Origin of Product

United States

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